2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide
Description
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Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-12-4-6-15(7-5-12)11-21-19(24)10-18-20(25)23-17-9-14(3)13(2)8-16(17)22-18/h4-9,18,22H,10-11H2,1-3H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDUHINELGRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide , commonly referred to as a quinoxaline derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoxaline derivatives , characterized by a fused benzene and pyrazine ring structure. Its molecular formula is with a molecular weight of approximately 314.39 g/mol. The IUPAC name provides insight into its functional groups and structural features:
- IUPAC Name : N-benzyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The quinoxaline core facilitates binding to enzymes and receptors, influencing their activity. Specifically, it may function through:
- Inhibition of Enzymatic Activity : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Interacting with neurotransmitter receptors or other signaling pathways.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
Research indicates that quinoxaline derivatives can exhibit potent anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. For example:
These findings suggest that the compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity against both gram-positive and gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
This suggests potential for further development as an antimicrobial agent.
Case Studies
- Study on Anticancer Properties : A study conducted by researchers at PubMed evaluated the anticancer effects of various quinoxaline derivatives, including the compound . The results indicated significant inhibition of tumor cell proliferation and induction of apoptosis through mitochondrial pathways.
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of quinoxaline derivatives against clinical isolates of bacteria. The study reported that compounds similar to our target showed promising results against multi-drug resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
